NSC 689534
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Overview
Description
NSC 689534 is a complex organic compound that features a thiourea core with pyridylmethyl and pyridylmethyleneamino substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 689534 typically involves the condensation of pyridylmethylamine with thiourea under controlled conditions. The reaction is often carried out in an aqueous medium, with the addition of a base to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pH, and reactant concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
NSC 689534 can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The pyridyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .
Major Products
The major products formed from these reactions include sulfinyl and sulfonyl derivatives from oxidation, amine derivatives from reduction, and various substituted pyridyl derivatives from substitution reactions.
Scientific Research Applications
NSC 689534 has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor due to its thiourea moiety.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of NSC 689534 involves its interaction with molecular targets, such as metal ions and enzymes. The compound can chelate metal ions through its pyridyl groups, forming stable complexes. Additionally, the thiourea moiety can interact with enzyme active sites, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
1,1-bis(2-pyridylmethyl)ethanol: Similar structure but with an ethanol group instead of a thiourea moiety.
N,N’-bis(2-pyridylmethyl)-1,2-ethanediamine: Features an ethylenediamine core instead of a thiourea core.
Uniqueness
NSC 689534 is unique due to its combination of pyridylmethyl and pyridylmethyleneamino substituents with a thiourea core. This structure allows it to form stable complexes with metal ions and interact with enzyme active sites, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H18N6S |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1,1-bis(pyridin-2-ylmethyl)-3-[(E)-pyridin-2-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C19H18N6S/c26-19(24-23-13-16-7-1-4-10-20-16)25(14-17-8-2-5-11-21-17)15-18-9-3-6-12-22-18/h1-13H,14-15H2,(H,24,26)/b23-13+ |
InChI Key |
AEEZWHXVVXFVAD-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)CN(CC2=CC=CC=N2)C(=S)N/N=C/C3=CC=CC=N3 |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=CC=CC=N2)C(=S)NN=CC3=CC=CC=N3 |
Synonyms |
NSC 689534 NSC-689534 NSC689534 |
Origin of Product |
United States |
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